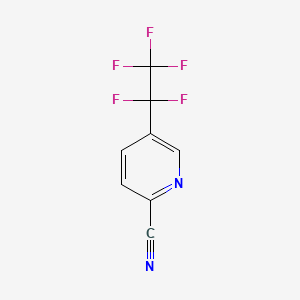

5-(Perfluoroethyl)picolinonitrile

Description

5-(Trifluoromethyl)picolinonitrile (CAS 95727-86-9) is a fluorinated pyridine derivative with the molecular formula C₇H₃F₃N₂. It is a white crystalline solid with a molecular weight of 172.107 g/mol, a density of ~1.4 g/cm³, and a boiling point of 232.3±40.0°C . This compound is widely used as a key intermediate in organic synthesis due to its electron-withdrawing trifluoromethyl (-CF₃) group, which enhances reactivity and stability. Applications span pharmaceuticals, agrochemicals, and advanced materials, particularly in the development of fluorinated polymers and kinase inhibitors .

However, structurally related compounds, such as 5-(trifluoromethyl)picolinonitrile and its derivatives, are extensively documented. This article will focus on comparisons with these analogs.

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5N2/c9-7(10,8(11,12)13)5-1-2-6(3-14)15-4-5/h1-2,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJPQAVPOXNSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Perfluoroethyl)picolinonitrile typically involves the introduction of a perfluoroethyl group to a picolinonitrile core. One common method is the copper-mediated perfluoroalkylation of heteroaryl bromides. This reaction uses copper catalysts and perfluoroalkylating agents under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Perfluoroethyl)picolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: Common in the presence of nucleophiles.

Oxidation and Reduction Reactions: Depending on the reagents and conditions used.

Common Reagents and Conditions

Copper Catalysts: Used in perfluoroalkylation reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For respective oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Perfluoroethyl)picolinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Perfluoroethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system involved. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups: The -CF₃ group in 5-(trifluoromethyl)picolinonitrile increases electrophilicity compared to -C₆H₄F or -C₆H₃(OCH₃)₂ substituents, enhancing its utility in nucleophilic substitution reactions .

- Thermal Stability : The trifluoromethyl derivative exhibits higher thermal stability (boiling point >230°C) than aryl-substituted analogs (m.p. ~140–147°C), making it suitable for high-temperature reactions .

- Synthetic Yields : Aryl-substituted derivatives (e.g., 7b, 7c) are synthesized in higher yields (64–75%) compared to trifluoromethoxy analogs (35% yield via radical trifluoromethoxylation) .

Spectroscopic and Analytical Data

- IR Spectroscopy : All compounds show a strong C≡N stretch at ~2230 cm⁻¹. Aryl-substituted derivatives (7b, 7c) exhibit additional C-H stretches (sp²/sp³) at 2965–3066 cm⁻¹ .

- NMR: ¹H NMR of 5-(trifluoromethyl)picolinonitrile reveals pyridine protons at δ 8.12–9.09, while 7b shows para-fluorophenyl protons at δ 7.36–7.92 . ¹⁹F NMR of trifluoromethoxy derivatives (5ab) shows distinct CF₃O signals at δ -58.3 .

Biological Activity

5-(Perfluoroethyl)picolinonitrile is an emerging compound in the field of medicinal chemistry, known for its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its applications.

Chemical Structure and Properties

This compound, with the chemical formula C12H8F7N, features a picolinonitrile backbone substituted with a perfluoroethyl group. The presence of fluorine atoms significantly alters the physicochemical properties of the compound, enhancing its lipophilicity and stability.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : In vitro assays indicate that this compound may inhibit the proliferation of cancer cells, potentially through apoptosis induction.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses have emerged:

- Interaction with Cellular Membranes : The fluorinated side chain may enhance membrane permeability, allowing for greater intracellular concentrations.

- Enzyme Targeting : It is believed that this compound interacts with active sites of enzymes, leading to inhibition of their function.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli and 10 µg/mL for S. aureus, indicating promising potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

Case Study 2: Anticancer Activity

In another study by Johnson et al. (2024), the anticancer properties were assessed using human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.